molecular formula C7H6N2O3S2 B2797445 2-Mercapto-1,3-benzoxazole-5-sulfonamide CAS No. 24962-79-6

2-Mercapto-1,3-benzoxazole-5-sulfonamide

Cat. No. B2797445
CAS RN: 24962-79-6
M. Wt: 230.26
InChI Key: SCMGHROIQYCXRC-UHFFFAOYSA-N
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Description

2-Mercapto-1,3-benzoxazole-5-sulfonamide (2-MOBSA) is a small molecule that has been extensively studied for its various applications in scientific research. It is a highly versatile compound that has been used in a variety of fields, including biochemistry, pharmacology, and drug development. 2-MOBSA has a unique structure that makes it an ideal candidate for a variety of uses in the laboratory. In

Scientific Research Applications

  • Chemical Reactions and Synthesis : Research by Adavi, Kusanur, and Kulkarni (2005) explored the chemical reactions of 2-mercapto benzazoles, which include 2-Mercapto-1,3-benzoxazole-5-sulfonamide. They found that these compounds can undergo reactions leading to the formation of various sulphides and sulphones with potential biological applications (Adavi, Kusanur, & Kulkarni, 2005).

  • Antimicrobial Activity : Mohammed and Dahham (2018) studied the synthesis of new formazan dyes derived from 2-mercapto benzoxazole and evaluated their antibacterial activity. Their research contributes to the understanding of the potential use of these compounds in creating antimicrobial agents (Mohammed & Dahham, 2018).

  • Herbicidal Activity : Research into the herbicidal activity of triazolo [1,5-a] pyrimidine-sulfonamide, a compound related to 2-Mercapto-1,3-benzoxazole-5-sulfonamide, was conducted by Shen De-long (2005). This study contributes to the potential agricultural applications of such compounds (Shen De-long, 2005).

  • Rubber Vulcanization : Khanra, Adhikari, and Maiti (1993) examined the multifunctional activities of benzazole derivatives, including 2-Mercaptobenzothiazole, a compound closely related to 2-Mercapto-1,3-benzoxazole-5-sulfonamide, in rubber vulcanization. They found that these compounds can act as both accelerators and antioxidants in rubber chemistry (Khanra, Adhikari, & Maiti, 1993).

  • Biological Activity Against Plant Pathogenic Fungi : Ismail, Jebur, and Khalid (2016) synthesized 2-mercaptobenzoxazol and studied its biological activity against certain plant pathogenic fungi. Their findings contribute to the understanding of the potential use of these compounds in plant protection (Ismail, Jebur, & Khalid, 2016).

properties

IUPAC Name

2-sulfanylidene-3H-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S2/c8-14(10,11)4-1-2-6-5(3-4)9-7(13)12-6/h1-3H,(H,9,13)(H2,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMGHROIQYCXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)NC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-1,3-benzoxazole-5-sulfonamide

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